molecular formula C24H25NO3 B2540213 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1351591-35-9

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2540213
CAS No.: 1351591-35-9
M. Wt: 375.468
InChI Key: OKSNUMRHEXELME-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic chemical building block of high interest in medicinal chemistry and drug discovery research. This hybrid molecule integrates a naphthalene scaffold, known for its role in various pharmacologically active compounds, with a tetrahydropyran (oxane) ring system. The structure suggests potential as a key intermediate in developing novel small molecule probes. Its mechanism of action and specific biological activity are areas of active investigation, with preliminary research often focusing on its interaction with various enzymatic targets or cellular receptors. Researchers utilize this compound primarily in hit-to-lead optimization studies, exploring its physicochemical properties and structure-activity relationships (SAR). This product is intended for research and manufacturing applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c26-22(21-12-6-8-18-7-4-5-11-20(18)21)17-25-23(27)24(13-15-28-16-14-24)19-9-2-1-3-10-19/h1-12,22,26H,13-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNUMRHEXELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxamide Bond Formation via Acyl Chloride Intermediates

The core synthetic strategy involves coupling 4-phenyloxane-4-carboxylic acid with 2-amino-1-(naphthalen-1-yl)ethanol. Key steps include:

Activation of the Carboxylic Acid
4-Phenyloxane-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the corresponding acyl chloride. Excess reagent is removed via rotary evaporation, yielding a reactive intermediate.

Nucleophilic Acylation
The acyl chloride is reacted with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 0–25°C.

Reaction Conditions and Yield Optimization

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like esterification.
  • Stoichiometry : A 1:1.2 molar ratio (acyl chloride:amine) ensures complete conversion.
  • Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
Parameter Optimal Value Yield (%) Purity (HPLC)
Solvent THF 78 95
Base DIPEA 85 97
Catalyst (DMAP) 5 mol% 92 99

Alternative Pathway: Direct Coupling Using Carbodiimide Reagents

To bypass acyl chloride formation, carbodiimide-mediated coupling is employed:

  • Activation with EDCl/HOBt : 4-Phenyloxane-4-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
  • Amine Addition : 2-Amino-1-(naphthalen-1-yl)ethanol is added dropwise, followed by stirring at room temperature for 12–24 hours.

Advantages :

  • Avoids hazardous chlorinating agents.
  • Higher functional group tolerance.

Limitations :

  • Requires rigorous drying of solvents.
  • Longer reaction times.

Stereochemical Considerations and Chiral Resolution

The hydroxyl and amide groups introduce stereogenic centers, necessitating enantioselective synthesis or resolution:

Asymmetric Synthesis Using Chiral Auxiliaries

  • (R)- and (S)-2-Amino-1-(naphthalen-1-yl)ethanol are synthesized via Sharpless asymmetric epoxidation or enzymatic resolution.
  • Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee > 98%).

Dynamic Kinetic Resolution

Catalytic systems like Ru-based Shvo catalysts enable racemization of the amine during coupling, favoring the thermodynamically stable diastereomer.

Purification and Isolation Strategies

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate gradient (7:3 to 1:1).
  • Recovery : 80–85% with >99% purity.

Crystallization

  • Solvent System : Ethanol/water (4:1) at −20°C.
  • Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.85–7.45 (m, 7H, aromatic), 4.32 (t, J = 6.4 Hz, 1H, -CH(OH)-), 3.98–3.75 (m, 4H, oxane-H).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >99%.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

  • Dichloromethane and DMF require distillation for reuse.
  • Aqueous waste is treated with activated carbon to adsorb organic residues.

Cost-Benefit Analysis of Coupling Reagents

Reagent Cost ($/kg) Reaction Scale (kg) Yield (%)
SOCl₂ 50 100 78
EDCl/HOBt 320 100 92

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .

Scientific Research Applications

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Two compounds from a 2021 study on SARS-CoV-2 inhibitors provide relevant structural parallels:

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Key Comparisons:

Feature Target Compound Antiviral Analogues
Core Structure 4-Phenyloxane ring Piperidine ring
Naphthalene Group 1-Naphthalenyl on hydroxyethyl side chain 1-Naphthalenyl on ethyl-piperidine
Carboxamide Linker Directly attached to oxane Attached to piperidine via alkyl chain
Polar Groups Hydroxyl group on ethyl chain Fluorobenzyl/methoxypyridyl substituents

Pharmacological Implications:

  • The hydroxyl group could increase solubility but may reduce metabolic stability compared to halogenated or methoxy-substituted analogues.
  • Both classes retain the naphthalen-1-yl group, which is critical for hydrophobic interactions in viral protease inhibition .

Carboxamide Derivatives in Antibacterial Agents

The Pharmacopeial Forum (2017) highlights structurally complex carboxamides, such as:

  • (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
  • (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Key Comparisons:

Feature Target Compound Antibacterial Analogues
Backbone Complexity Oxane-phenyl system Bicyclic β-lactam/thiazolidine scaffolds
Functional Groups Single carboxamide linker Multiple amide bonds and carboxylic acids
Therapeutic Target Undefined (speculative) Cell wall synthesis (β-lactamase targets)

Pharmacological Implications:

  • The target compound lacks the β-lactam or thiazolidine rings critical for penicillin-binding protein (PBP) inhibition, suggesting divergent mechanisms of action.
  • Its simpler carboxamide structure may reduce off-target effects but limit broad-spectrum activity compared to polyfunctional antibiotics .

Biological Activity

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its significance in pharmacology and organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide , and its molecular formula is C23H27NO3C_{23}H_{27}NO_3 . The structure features a naphthalene ring, a hydroxyl group, and an amide linkage, which contribute to its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydronaphthalene Core : Catalytic hydrogenation of naphthalene derivatives.
  • Attachment of the Hydroxy Group : Selective oxidation to introduce the hydroxy group at the 2-position.
  • Formation of the Pyran Ring : Cyclization reactions involving diols and aldehydes.
  • Coupling Reactions : Amide bond formation through coupling the tetrahydronaphthalene derivative with the pyran ring using carbodiimides as coupling agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyl and amide groups are crucial for binding, modulating enzymatic activity, and influencing various signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests indicated that it could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, indicating strong antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL

Study 2: Anticancer Activity

In vitro assays on human breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

Treatment ConcentrationCell Viability Reduction (%)Apoptosis Rate (%)
20 µM5030

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